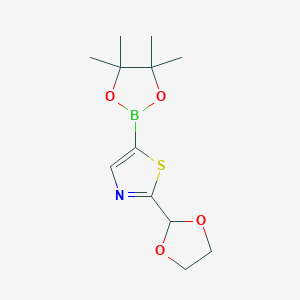

2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Description

This compound features a 1,3-thiazole core substituted at position 2 with a 1,3-dioxolan-2-yl group (a cyclic ketal protecting an aldehyde functionality) and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester). The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the dioxolan group allows post-synthetic deprotection to introduce an aldehyde for further functionalization . Its synthesis typically involves H-lithiation or Br-lithiation strategies followed by boronylation, achieving yields up to 85% under optimized conditions .

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)8-7-14-9(19-8)10-15-5-6-16-10/h7,10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTICROCATRKYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Derivatives

A foundational approach involves reacting thiourea derivatives with dialkyl acetylenedicarboxylates. For example, 1-(4-carbamoylphenyl)-3-methylthiourea reacts with dimethyl acetylenedicarboxylate in ethanol under reflux to yield thiazole derivatives. This method, achieving yields up to 93%, proceeds via nucleophilic addition of sulfur to the acetylene, followed by cyclization (Scheme 1).

Scheme 1. Generalized mechanism for thiazole synthesis from thioureas and acetylenedicarboxylates.

Key Conditions:

Hantzsch Thiazole Synthesis

Introduction of the 1,3-Dioxolan-2-yl Group

The dioxolane moiety is introduced via ketalization of a carbonyl group. For instance, a thiazole-2-carbaldehyde intermediate reacts with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane-protected derivative.

Standard Protocol:

-

Reactants: Thiazole-2-carbaldehyde (1 mmol), ethylene glycol (2.5 mmol).

-

Catalyst: p-Toluenesulfonic acid (0.1 mmol).

-

Solvent: Toluene (azeotropic removal of water).

-

Temperature: Reflux (110°C).

Installation of the Pinacol Boronate Ester

The boronate ester at position 5 is installed via Miyaura borylation , leveraging palladium-catalyzed coupling of a halogenated thiazole precursor with bis(pinacolato)diboron (B₂Pin₂).

Optimized Procedure:

-

Substrate: 5-Bromo-2-(1,3-dioxolan-2-yl)thiazole.

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Base: KOAc (3 equiv).

-

Boronate Source: B₂Pin₂ (1.2 equiv).

-

Solvent: 1,4-Dioxane.

-

Temperature: 100°C, 12 hours.

Integrated Synthetic Route

Combining the above steps, the synthesis proceeds as follows:

-

Thiazole Formation: React 1-methyl-3-(quinolin-8-yl)thiourea with dimethyl acetylenedicarboxylate to yield 5-bromothiazole-2-carbaldehyde.

-

Dioxolane Protection: Treat the aldehyde with ethylene glycol and p-toluenesulfonic acid in toluene.

-

Borylation: Subject the 5-bromo intermediate to Miyaura conditions with B₂Pin₂.

Table 1. Comparative Analysis of Reaction Steps

Challenges and Optimization

-

Functional Group Compatibility: The boronate ester is sensitive to protic acids, necessitating sequential protection before borylation.

-

Purification: Silica gel chromatography or solvent crystallization (e.g., tert-butyl methyl ether) ensures >98% purity.

-

Scalability: Patent CN113336715A highlights solvent recycling and low-cost catalysts (e.g., FeCl₃) for industrial-scale production.

Alternative Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in biochemical assays and as a probe to study biological processes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its interaction with molecular targets through its functional groups. The dioxolane and dioxaborolane groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-Phenyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- Substituents : Phenyl at position 2, boronic ester at position 4.

- Synthesized via Li/Br exchange with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPTMDOB) .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- Key Differences : Reduced steric hindrance enhances reactivity in Suzuki couplings. Synthesized using n-BuLi and triisopropylborate, yielding 5.04 g of product .

2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- Substituents : Methoxy group at position 2.

- Key Differences : The electron-donating methoxy group may increase solubility in polar solvents. Molecular weight: 241.11 g/mol .

Thiazole-2-boronic Acid Pinacol Ester

Research Findings and Trends

- Yield Optimization : The Singaram method (85% yield) outperforms traditional lithiation routes (65%) for boronic ester installation .

- Electronic Effects : Electron-donating groups (e.g., methoxy) at position 2 enhance solubility but may reduce boronic ester reactivity .

- Applications : These compounds are pivotal in synthesizing π-conjugated materials for organic solar cells and OLEDs, as demonstrated in isoindoline-dione-based acceptors .

Biological Activity

The compound 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological properties of this compound based on existing research and studies.

- Molecular Formula : C₁₄H₁₈BNO₄S

- Molecular Weight : 277.12 g/mol

- CAS Number : 1309982-39-5

Biological Activity Overview

Research has indicated that compounds containing dioxolane and thiazole moieties often exhibit significant biological activities, including antibacterial and antifungal properties. The presence of the boron-containing dioxaborolane group further enhances the biological profile of these compounds.

Antimicrobial Activity

A study focusing on derivatives of dioxolanes reported notable antibacterial and antifungal activities. Specifically:

-

Antibacterial Activity : Compounds similar to the target compound were tested against various Gram-positive and Gram-negative bacteria. The results showed effective inhibition against:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

- Antifungal Activity : The same study noted that these compounds exhibited excellent antifungal activity against Candida albicans, with significant efficacy observed at similar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

| Structural Component | Biological Activity |

|---|---|

| Dioxolane Ring | Enhances solubility and interaction with biological targets |

| Thiazole Moiety | Contributes to antimicrobial properties |

| Dioxaborolane Group | Increases reactivity and potential for complex formation with biomolecules |

Case Studies and Research Findings

- Synthesis and Testing : A series of synthesized dioxolane derivatives were evaluated for their antibacterial and antifungal properties. The study confirmed that modifications in the molecular structure could significantly alter the activity profile, indicating a strong relationship between structure and biological function .

- Inhibition Studies : In vitro studies demonstrated that compounds with similar structures inhibited the growth of pathogenic bacteria effectively. For instance, a derivative with a similar thiazole backbone showed MIC values as low as 0.79 µM against certain bacterial strains .

- Potential Applications : Given its promising antimicrobial properties, this compound could be further explored for applications in pharmaceuticals, particularly as a lead compound in developing new antibiotics or antifungal agents.

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:

The compound is synthesized via lithiation-borylation of a thiazole precursor. A typical procedure involves:

- Step 1: Reacting 2-(trimethylsilyl)-1,3-thiazole with n-butyllithium in THF at -78°C to generate a lithiated intermediate.

- Step 2: Adding triisopropylborate to form the borate complex, followed by quenching with pinacol to stabilize the boronic ester.

- Step 3: Acidic workup (e.g., glacial acetic acid) and purification via cyclohexane extraction .

Key Data:

- Yield: ~80% (crude).

- Characterization: ¹H NMR (CDCl₃): δ 8.33 (s, 1H, thiazole-H), 8.99 (s, 1H, thiazole-H); ¹³C NMR confirms boronate and thiazole carbons .

Basic: Which spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Essential for verifying the thiazole ring protons (δ 8.3–9.0 ppm) and dioxaborolane/dioxolane groups. The ¹³C spectrum should show characteristic signals for boron-bound carbons (e.g., 84.50 ppm for dioxaborolane) .

- IR Spectroscopy: Confirms B-O (∼1350 cm⁻¹) and thiazole C=N (∼1600 cm⁻¹) stretches .

- Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z 310.0984).

Advanced: How to address low yields in Suzuki-Miyaura cross-couplings involving this boronic ester?

Methodological Answer:

Low yields often stem from steric hindrance from the thiazole ring or boronate hydrolysis. Optimization strategies include:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for bulky substrates .

- Base: Cs₂CO₃ (0.65 mmol) in DME/water enhances coupling efficiency .

- Moisture Control: Strict anhydrous conditions (e.g., molecular sieves) stabilize the boronic ester .

- Reaction Time: Extend to 12–24 hours for sterically hindered partners.

Data Contradiction Example:

If yields drop below 40%, verify boronate integrity via ¹¹B NMR (δ ~30 ppm for intact boronate) or switch to Miyaura borylation for in situ regeneration .

Advanced: How to resolve discrepancies in NMR data post-synthesis?

Methodological Answer:

Unexpected peaks (e.g., δ 7.5–8.5 ppm) may indicate decomposition or residual solvents. Steps:

- Purification: Re-crystallize from DMF/EtOH (1:1) to remove impurities .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to resolve structural ambiguities. For example, confirm the dioxolane ring conformation and boron coordination geometry .

- 2D NMR: HSQC/HMBC correlations differentiate thiazole protons from byproducts.

Advanced: What strategies stabilize the boronic ester during synthesis?

Methodological Answer:

- Temperature Control: Maintain reactions at -78°C during lithiation to prevent boronate degradation .

- Acidic Quench: Adjust pH to 5 with glacial acetic acid to protonate residual bases and stabilize the boronate .

- Storage: Store at 0–6°C under inert gas (argon) to minimize hydrolysis .

Basic: What are common applications in organic synthesis?

Methodological Answer:

The compound serves as a versatile intermediate in:

- Medicinal Chemistry: Synthesis of imidazo[2,1-b]thiazole derivatives via Suzuki coupling for kinase inhibition studies .

- Materials Science: Incorporation into conjugated polymers for optoelectronic applications, leveraging the thiazole’s electron-deficient nature .

Advanced: How does the thiazole ring electronic environment affect reactivity?

Methodological Answer:

The thiazole’s electron-withdrawing nature reduces boronate electrophilicity, requiring tailored conditions:

- Electron-Deficient Partners: Use aryl/heteroaryl halides with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance coupling rates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of charged intermediates in Pd-catalyzed steps .

- Computational Modeling: DFT calculations (e.g., using absolute hardness parameters η) predict reactivity trends by analyzing frontier molecular orbitals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.